N-[1-(2-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
N-[1-(2-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound that features both azetidine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Coupling with Pyrimidine: The azetidine derivative is then coupled with a pyrimidine moiety using Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Scientific Research Applications
N-[1-(2-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a histamine H3 receptor agonist, which could have implications in treating neurological disorders.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: Its interactions with various biological targets are studied to understand its pharmacological properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as the histamine H3 receptor. This interaction modulates the release of neurotransmitters like histamine, acetylcholine, and dopamine, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines: These compounds also feature azetidine and pyrimidine rings and are studied for their high affinity for histamine H3 receptors.
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine: This compound is similar in structure and is used in pharmaceutical research.
Uniqueness
N-[1-(2-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
(2-methylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-11-5-2-3-6-13(11)14(20)19-9-12(10-19)18-15-16-7-4-8-17-15/h2-8,12H,9-10H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSSICYJGYNPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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